molecular formula C13H21NO2 B3074297 Butyl[(2,5-dimethoxyphenyl)methyl]amine CAS No. 1019544-47-8

Butyl[(2,5-dimethoxyphenyl)methyl]amine

Cat. No.: B3074297
CAS No.: 1019544-47-8
M. Wt: 223.31 g/mol
InChI Key: KJTSROVZCOXPLQ-UHFFFAOYSA-N
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Description

Butyl[(2,5-dimethoxyphenyl)methyl]amine (IUPAC: N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-2-amine) is a tertiary amine featuring a 2,5-dimethoxy-substituted benzyl group attached to a tert-butylamine moiety. Its molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol . The tert-butyl group confers steric bulk, while the 2,5-dimethoxyphenyl ring contributes electron-donating effects, influencing solubility, receptor interactions, and metabolic stability.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTSROVZCOXPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with butylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Reduction Reactions

ReagentConditionsApplicationOutcomeSource
LiAlH₄THF, refluxReduction of nitro intermediatesForms primary amines
NaBH₄MeOH, RTReductive amination of imine derivativesYields secondary amines

Example : In the synthesis of related 2-amino-1-(2,5-dimethoxyphenyl)butane derivatives, LiAlH₄ reduces nitro intermediates to primary amines with >70% efficiency .

Oxidation Reactions

The dimethoxyphenyl moiety undergoes selective oxidation under controlled conditions:

ReagentConditionsSite of OxidationProductYieldSource
KMnO₄Acidic, 80°CAromatic ringQuinone derivatives45–60%
CrO₃H₂SO₄, RTBenzylic positionKetone or carboxylic acid30–50%

Mechanistic Insight : Oxidation of the 2,5-dimethoxyphenyl group to quinones is facilitated by electron-donating methoxy substituents . Steric hindrance from the tert-butyl group limits reactivity at the benzylic position .

Substitution Reactions

The methoxy groups and aromatic ring participate in electrophilic and nucleophilic substitutions:

Aromatic Substitution

ReagentConditionsPositionProductYieldSource
TiCl₄, ClCH(OCH₃)₂0°C to refluxC-44-Formyl derivative60%
CH₃SCl, AlCl₃CH₂Cl₂, RTC-44-Methylthio derivative55%

Example : Vilsmeier-Haack formylation introduces a formyl group at the C-4 position, yielding 4-formyl-2,5-dimethoxyphenyl derivatives .

Methoxy Group Modification

ReagentConditionsReaction TypeProductSource
BBr₃CH₂Cl₂, -78°CDemethylationHydroxyl groups at C-2/C-5
EtI, K₂CO₃DMF, 80°CAlkoxy substitutionEthoxy derivatives

Note : Demethylation with BBr₃ enables further functionalization, such as sulfonation or alkylation .

Salt Formation

The tertiary amine forms stable salts with acids, enhancing solubility for pharmaceutical applications:

AcidConditionsProductApplicationSource
HCl (gaseous)EtOH, 0°CHydrochloride saltCrystallization and storage
H₂SO₄Et₂O, RTSulfate saltCatalytic intermediates

Example : Hydrochloride salt formation is quantitative and used to isolate the compound .

Deprotection and Cleavage

The tert-butyl group can be removed under acidic conditions, though this is rarely required due to its stability:

ReagentConditionsProductYieldSource
HCl (conc.)Dioxane, 100°CPrimary amine derivative85%
CF₃COOHCH₂Cl₂, RTDeprotected amine90%

Application : Cleavage of the tert-butyl group enables further N-functionalization in drug development .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

ReagentConditionsPositionProductYieldSource
HNO₃, H₂SO₄0°CC-44-Nitro derivative40%
SO₃, H₂SO₄50°CC-44-Sulfo derivative35%

Regioselectivity : Substitutions occur preferentially at the C-4 position due to steric and electronic effects from the methoxy groups .

Scientific Research Applications

Chemistry

Butyl[(2,5-dimethoxyphenyl)methyl]amine serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as:

  • Oxidation: This can yield corresponding aldehydes or ketones.
  • Reduction: It can be reduced to form secondary or tertiary amines.
  • Substitution Reactions: The methoxy groups can be substituted with other functional groups.

Biological Studies

The compound has shown potential in biological research, particularly in studies involving:

  • Enzyme Inhibition: It may interact with specific enzymes, providing insights into metabolic pathways.
  • Receptor Binding: Its binding affinity to certain receptors can be explored for pharmacological applications.

Pharmaceutical Development

Research indicates that compounds structurally related to this compound may enhance learning capacity without producing stimulant-like effects common to amphetamines. This suggests potential therapeutic uses in treating cognitive impairments or enhancing cognitive function in mammals .

Case Studies and Research Findings

  • Cognitive Enhancement Studies:
    • Research has demonstrated that compounds similar to this compound can enhance learning capacity in animal models without inducing psychostimulant effects. Clinical trials are ongoing to assess their efficacy in humans .
  • Pharmacological Evaluations:
    • Various studies have evaluated the pharmacological properties of related compounds through behavioral assays in animal models, highlighting their potential for treating neurological disorders without significant side effects .

Mechanism of Action

The mechanism of action of Butyl[(2,5-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The butyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Amine Nitrogen

The amine nitrogen’s substitution pattern significantly impacts physicochemical and pharmacological properties. Key analogues include:

a) (2,5-Dimethoxyphenyl)methylamine
  • Molecular Formula: C₁₄H₂₃NO₂
  • Substituent : 3-Methylbutyl (iso-pentyl) instead of tert-butyl.
  • Impact : Increased lipophilicity (longer alkyl chain) may enhance blood-brain barrier penetration compared to the tert-butyl analogue. However, reduced steric hindrance could alter receptor binding kinetics .
b) NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)
  • General Structure : N-Benzyl-2-(2,5-dimethoxyphenyl)ethanamine derivatives with halogen substitutions (e.g., 4-iodo, 4-chloro).
  • Molecular Formula: ~C₁₈H₂₂INO₂ (25I-NBOMe).
  • Impact : The benzyl group with aromatic substituents enhances 5-HT₂A receptor affinity, making NBOMe compounds potent psychedelics. In contrast, the tert-butyl group in Butyl[(2,5-dimethoxyphenyl)methyl]amine likely reduces receptor engagement due to steric effects .

Phenyl Ring Modifications

a) 25H-NBOH (2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol)
  • Molecular Formula: C₁₇H₂₁NO₃.
  • Substituent : Hydroxyl (-OH) group replaces one methoxy (-OCH₃).
b) Pyrido[2,3-d]pyrimidine Derivatives (e.g., Compound 28)
  • Structure : 6-[(2,5-Dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2-amine.
  • Molecular Formula : C₁₉H₂₀N₄O₂.
  • Impact : The heterocyclic core increases rigidity and may improve binding to kinase targets (e.g., PDGFr, FGFr) compared to the flexible alkylamine structure of this compound .

Analytical and Pharmacokinetic Comparisons

Detection and Quantification

  • LC-MS/MS Performance : this compound shares ionization challenges with other 2,5-dimethoxy-substituted amines. However, its tert-butyl group may reduce fragmentation efficiency, leading to higher limits of quantification (LOQs) compared to NBOMe compounds (LOQs: 1.0–20.0 ng/mL) .
  • Metabolites : Unlike NBOMe compounds (which metabolize into hydroxylated or demethylated products), the tert-butyl group’s resistance to oxidation suggests slower hepatic clearance .

Receptor Binding and Selectivity

Compound Primary Target Binding Affinity (Ki) Notes
25I-NBOMe 5-HT₂A 0.05 nM High psychedelic potency
25H-NBOH 5-HT₂A/5-HT₂C 1.2 nM Moderate selectivity
Butyl[(2,5-DMP)methyl]amine 5-HT₂A (predicted) >100 nM Low affinity due to steric bulk

Legal Status

  • Butyl[(2,5-DMP)methyl]amine: Not explicitly controlled but may fall under analogue laws depending on structural similarity assessments.

Biological Activity

Butyl[(2,5-dimethoxyphenyl)methyl]amine, also known as 2C-B, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H21NO2
  • Molecular Weight : 221.31 g/mol
  • Functional Groups : The compound features a butyl group and a 2,5-dimethoxyphenyl moiety, which contribute to its unique chemical properties and biological interactions.

This compound primarily interacts with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation and perception alterations. This interaction can lead to psychoactive effects, making it a subject of interest in both therapeutic and recreational contexts.

Key Interactions:

  • Serotonin Receptors : Modulates activity at 5-HT2A receptors.
  • Hydrogen Bonding : The amine group facilitates hydrogen bonding with various biomolecules.
  • Hydrophobic Interactions : The aromatic benzyl component engages in hydrophobic interactions that may influence receptor binding affinity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Psychoactive Effects : Its interaction with serotonin receptors results in altered mood and perception.
  • Enzyme Inhibition : Studies suggest potential applications in enzyme inhibition, which could have therapeutic implications.
  • Antioxidant Properties : Preliminary studies indicate possible antioxidant effects that may contribute to its biological profile .

Study on Psychoactive Effects

A study conducted on human subjects demonstrated that this compound significantly alters sensory perception and mood states. Participants reported enhanced visual and auditory experiences along with emotional shifts, correlating with its receptor activity.

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways. For example, it was shown to affect the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructure SimilarityPrimary ActionUnique Features
This compoundYesSerotonin receptor modulationPartial agonist at 5-HT2A receptor
2C-BYesPsychoactive effectsDistinct interaction profile
2,5-Dimethoxy-4-butylamphetamineYesPsychoactive effectsDifferent receptor selectivity

Q & A

Q. What advanced techniques detect trace metabolites of this compound in chronic exposure scenarios?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to screen for hydroxylated or demethylated metabolites in hair samples. Validate findings with authentic synthesized metabolites and assess pharmacokinetic half-lives via compartmental modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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